4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Overview
Description
“4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide” is an atypical agonist of α7-nAChR . It binds to the receptor in an intrasubunit cavity and activates the channel via a mechanism that is distinct from conventional agonists .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The process involves a microwave-assisted synthesis, followed by enantiomeric separation .Molecular Structure Analysis
The absolute stereochemistry of this compound has been determined to be 3aR,4S,9bS . This was revealed through X-ray crystallography studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in detail in the literature . The process involves the use of cyclopentadiene, 4-bromobenzaldehyde, 4-aminosulfonamide, and indium trichloride .Physical And Chemical Properties Analysis
The molecular formula of this compound is C22H20N2O2S . Its average mass is 376.471 Da and its monoisotopic mass is 376.124542 Da .Scientific Research Applications
- Neuroscience
- Summary of Application : This compound is a positive allosteric modulator of α7 nicotinic acetylcholine receptors . It has been used in the study of neuroinflammatory pain .
- Methods of Application : The compound targets microglial α7 nAChR in the hippocampal region, reducing lipopolysaccharide (LPS)-induced IκB and CD11b gene expression as well as microglial activation associated with hyperalgesia and mechanical allodynia .
- Results or Outcomes : The application of this compound resulted in the reduction of LPS-induced IκB and CD11b gene expression, as well as microglial activation associated with hyperalgesia and mechanical allodynia .
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Medicinal Chemistry
- Summary of Application : This compound has been used in the synthesis of new molecules in the field of medicinal chemistry . Specifically, it has been used in the development of allosteric agonists and positive allosteric modulators of α7 nicotinic acetylcholine receptors .
- Methods of Application : The compound was synthesized using a microwave-assisted method, and its enantiomers were separated for functional evaluation . Electrophysiological characterization in Xenopus oocytes revealed that activity exclusively resided in the (+)-enantiomer .
- Results or Outcomes : The (+)-enantiomer of the compound was found to be the most potent allosteric agonist-positive allosteric modulator of α7 nicotinic acetylcholine receptors available to date .
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Structure-Based Drug Design
- Summary of Application : Compounds like this can be used in structure-based drug design . They can help in the study of biomolecule:ligand complexes, which is crucial in the development of new drugs .
- Methods of Application : These compounds can be used in free energy calculations and refinement of x-ray crystal complexes . These methods help in understanding the interaction between the drug and its target, which is essential in drug design .
- Results or Outcomes : The use of these compounds can lead to the development of more effective and targeted drugs .
Future Directions
properties
IUPAC Name |
4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c23-27(25,26)15-11-12-21-20(13-15)17-8-4-10-19(17)22(24-21)18-9-3-6-14-5-1-2-7-16(14)18/h1-9,11-13,17,19,22,24H,10H2,(H2,23,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZWDJIHABLBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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